molecular formula C17H12N2O6 B5714433 3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No. B5714433
M. Wt: 340.29 g/mol
InChI Key: VPCQHZCNECFSCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is commonly used in the field of organic chemistry as a starting material for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction between the compound and ROS. The nitro group in the compound undergoes reduction in the presence of ROS, resulting in the formation of a fluorescent product. This reaction is highly selective and sensitive, making the compound an ideal probe for the detection of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in biological systems, making it a safe and reliable fluorescent probe for the detection of ROS. The compound has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in lab experiments is its high selectivity and sensitivity for the detection of ROS. The compound is also easy to synthesize and has minimal toxicity in biological systems. However, one limitation of using the compound is its limited stability in aqueous solutions, which can affect its effectiveness as a fluorescent probe.

Future Directions

There are several future directions for the use of 3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate in scientific research. One potential application is in the development of new cancer treatments, as the compound has been shown to induce apoptosis in cancer cells. Additionally, the compound could be further optimized for use as a fluorescent probe, with improved stability in aqueous solutions and increased selectivity for specific ROS. Finally, the compound could be studied for its potential use in other areas of research, such as environmental monitoring and drug development.
In conclusion, this compound is a valuable compound in scientific research, with applications in the detection of ROS and potential use in cancer treatment. Its unique properties make it a promising area of study for future research.

Synthesis Methods

The synthesis of 3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves the reaction between 3-nitrobenzyl alcohol and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via an esterification process, resulting in the formation of the desired compound.

Scientific Research Applications

3-nitrobenzyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has been extensively studied for its applications in scientific research. One of its main uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. The compound is able to selectively react with ROS, producing a fluorescent signal that can be easily detected.

properties

IUPAC Name

(3-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-15(25-10-11-4-3-5-12(8-11)19(23)24)9-18-16(21)13-6-1-2-7-14(13)17(18)22/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCQHZCNECFSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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